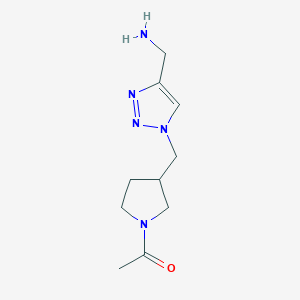

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-8(16)14-3-2-9(5-14)6-15-7-10(4-11)12-13-15/h7,9H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJUNSIGRIXLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step in preparing the target compound is the formation of the 1,2,3-triazole ring. This is commonly achieved by the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.

- Procedure : A mixture of an azido-substituted pyrrolidine derivative and an alkyne bearing an aminomethyl substituent is stirred in a solvent mixture of DMF, tert-butanol, and water (1:1:1) at room temperature.

- Catalysts : Copper sulfate (CuSO4) and sodium ascorbate are added to generate the active Cu(I) catalyst in situ.

- Reaction Time : Typically 3 hours at ambient temperature.

- Workup : The reaction mixture is poured into ice-water to precipitate the product, which is then isolated by filtration and purified by flash chromatography.

- Yields : Moderate to good yields (around 36-42%) have been reported for similar triazole-containing compounds under these conditions.

This method is highly regioselective, producing the 1,4-disubstituted 1,2,3-triazole exclusively, which is essential for the correct substitution pattern in the target molecule.

Preparation of the Pyrrolidine Intermediate and Acetylation

The pyrrolidine moiety bearing the ethanone substituent is generally prepared via:

- N-Acylation of pyrrolidine : The pyrrolidine nitrogen is acetylated using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane or DMF.

- Methylene Linker Introduction : The methylene bridge connecting the pyrrolidine and the triazole rings is introduced through alkylation reactions, often using bromomethyl derivatives or via reductive amination with formaldehyde derivatives.

The acetylation step is typically carried out at low temperatures (0–5 °C) to avoid overreaction, followed by stirring at room temperature for several hours to ensure completion. Purification is done by silica gel chromatography.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Catalyst(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| CuAAC Cycloaddition | Azido-pyrrolidine + alkyne-aminomethyl | CuSO4 + sodium ascorbate | DMF/tBuOH/H2O (1:1:1) | Room temp (rt) | 3 hours | 36-42 | Regioselective 1,4-triazole formation |

| Pyrrolidine N-acetylation | Pyrrolidine + acetyl chloride/anhydride + base | None (base catalyzed) | DCM or DMF | 0–5 °C to rt | Several h | Not reported | Controlled acetylation, avoid overreaction |

| Methylene linker introduction | Alkylation with bromomethyl derivative or reductive amination | None or mild base | Aprotic solvent | rt | Hours | Not reported | Essential for connecting pyrrolidine and triazole |

| Purification | Flash chromatography | N/A | DCM/MeOH | Ambient | N/A | N/A | Automated silica gel chromatography |

Research Findings and Discussion

- The CuAAC reaction remains the most reliable and widely used method for constructing the 1,2,3-triazole ring with high regioselectivity and moderate to good yields.

- The choice of solvent system and catalyst loading significantly influences the reaction efficiency. The DMF/tBuOH/H2O mixture provides an optimal medium for solubility and catalyst activity.

- The acetylation of pyrrolidine nitrogen is straightforward but requires careful control of temperature and stoichiometry to prevent side reactions.

- Emerging methodologies like ultrasound-assisted catalysis and multi-component reactions offer promising avenues for more efficient synthesis but require adaptation for this specific compound.

- Spectroscopic and chromatographic methods are essential for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The triazole and pyrrolidine rings can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A study demonstrated that compounds similar to 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one exhibited significant activity against various bacterial strains. The mechanism is believed to involve the disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis, making it a potential candidate for antifungal agents .

Anticancer Potential

Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, a derivative of the compound was shown to inhibit the proliferation of breast cancer cells by activating caspase pathways. This suggests that the triazole ring may play a crucial role in enhancing anticancer activity .

Biochemical Applications

Fluorescent Probes

The unique structure of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one allows for its use as a fluorescent probe in biological studies. Its ability to chelate metal ions can be utilized in imaging techniques to track cellular processes.

Enzyme Inhibition

Triazole compounds are known to act as enzyme inhibitors. For example, derivatives have been investigated for their ability to inhibit various enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. This inhibition can lead to altered metabolic states that may be beneficial in therapeutic contexts .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Effective against fungal infections |

| Anticancer | Induction of apoptosis | Potential treatment for various cancers |

| Fluorescent Probes | Metal ion chelation | Useful in biological imaging |

| Enzyme Inhibition | Inhibition of metabolic enzymes | Modulation of disease-related pathways |

Case Studies

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of triazole derivatives, including compounds structurally related to 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one). These compounds exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus, demonstrating their potential as new antifungal agents .

Case Study 2: Cancer Cell Proliferation Inhibition

In a research article from Cancer Research, a derivative was tested on several cancer cell lines. It was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This highlights the compound's potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aryl vs. Alkyl/Amino Groups: Aryl-substituted triazoles (e.g., 2cab, 2cae) exhibit higher molecular weights and lipophilicity compared to the target compound’s aminomethyl group, which may improve solubility . Electron-Withdrawing Groups: NC-MYF-03-69’s trifluoromethyl group enhances metabolic stability, whereas the target’s NH2 group could facilitate interactions with polar residues in enzymes .

Synthetic Efficiency :

- Yields for triazole-pyrrolidine derivatives in range from 87–94%, suggesting efficient protocols for analogous compounds .

- Symmetrical bistriazoles (e.g., 3a) require multi-step synthesis with moderate yields (76–78%) .

Biological Relevance: Compounds like 9 and 3a demonstrate the role of triazole-acetamide motifs in targeting enzymes (e.g., InhA) or microbial pathogens . The target compound’s aminomethyl group could similarly modulate bioactivity.

Physicochemical and Spectral Properties

- Molecular Weight : The target compound (251.28 g/mol) is lighter than most analogs due to the absence of bulky aryl groups .

- LC-MS Data : While direct data for the target is unavailable, analogs like 2cab (m/z 287) and NC-MYF-03-69 (m/z 444) show distinct fragmentation patterns correlating with substituents .

- NMR Trends : Pyrrolidine protons in similar compounds resonate at δ 1.8–2.5 ppm (1H-NMR), while triazole protons appear at δ 7.5–8.5 ppm .

Biological Activity

The compound 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of aminomethyl triazole with pyrrolidine derivatives. The process often employs standard organic synthesis techniques such as refluxing and purification through chromatography.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures displayed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain triazole derivatives ranged from 31.25 µg/mL to 125 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole compounds have shown promise in anticancer applications. In vitro studies have indicated that derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related triazole derivative demonstrated cytotoxic effects on HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells with IC50 values in the low micromolar range . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging research suggests that compounds featuring the triazole moiety may possess neuroprotective properties. A study highlighted that certain triazoles can modulate neurotransmitter levels and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one against clinical isolates of bacteria. The results showed a broad spectrum of activity with significant inhibition zones compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 125 |

Case Study 2: Anticancer Activity

In vitro assays were performed on the HT-29 and Jurkat cell lines to assess the cytotoxic effects of the compound. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 10 |

| Jurkat | 15 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves multi-step reactions, typically starting with the functionalization of pyrrolidine and triazole precursors. Key steps include:

- Step 1: Condensation of pyrrolidine derivatives with triazole-containing reagents under controlled pH (6–8) and temperature (60–80°C) to form the triazolyl-pyrrolidinyl intermediate .

- Step 2: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using solvents like dimethylformamide (DMF) or toluene under inert atmospheres to prevent oxidation .

- Step 3: Final acetylation to yield the ketone group, often employing acetic anhydride or acetyl chloride in dichloromethane .

Critical Parameters:- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic couplings .

- Catalysts: Copper(I) iodide or palladium catalysts improve regioselectivity in triazole formation .

- Yield Optimization: Continuous flow reactors may reduce side reactions during scale-up .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation:

- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., C–N bond lengths in triazole: ~1.34 Å) .

- NMR Spectroscopy: H NMR signals at δ 2.5–3.5 ppm (pyrrolidine protons) and δ 7.2–8.1 ppm (triazole protons) confirm substitution patterns .

- Purity Assessment:

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Key Structural Features:

- Triazole Position: 1,2,3-Triazole at position 1 of pyrrolidine enhances hydrogen bonding with biological targets (e.g., kinases) .

- Aminomethyl Group: Increases solubility and modulates interactions with charged residues in binding pockets .

- Methodology:

- In Silico Docking: Use tools like AutoDock to predict binding affinities to targets (e.g., EGFR kinase) .

- Bioisosteric Replacement: Substitute the ketone with thioketone or amide groups to improve metabolic stability .

Q. How should researchers address contradictory data in biological assays?

- Case Example: Discrepancies in IC values for kinase inhibition may arise from:

- Assay Conditions: Variations in ATP concentration (e.g., 10 µM vs. 100 µM) affect competitive inhibition .

- Compound Stability: Degradation in aqueous buffers (pH >7) generates inactive byproducts; monitor via LC-MS .

- Resolution Strategy:

- Standardized Protocols: Use harmonized assay buffers (e.g., Tris-HCl pH 7.4) and fresh stock solutions .

- Control Experiments: Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

- In Vitro Approaches:

- Kinase Profiling: Screen against panels of 100+ kinases to identify off-target effects .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein stability shifts .

- In Vivo Models:

- Xenograft Studies: Evaluate antitumor efficacy in mice using subcutaneous tumors (e.g., HCT-116 colon cancer) .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

- Challenges:

- Crystal Polymorphism: Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate data interpretation .

- Disorder in Flexible Groups: The pyrrolidine ring and aminomethyl side chain may exhibit positional disorder .

- Solutions:

- Cryocrystallography: Collect data at 100 K to reduce thermal motion artifacts .

- DFT Calculations: Refine disordered regions using quantum mechanical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.